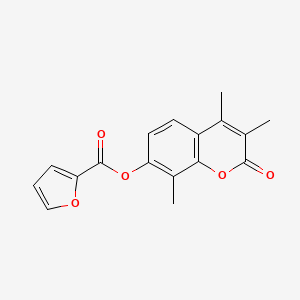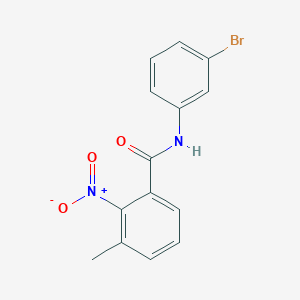
N-(3-bromophenyl)-3-methyl-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-3-methyl-2-nitrobenzamide, also known as BPN or NSC 203724, is a chemical compound with potential applications in scientific research. It is a member of the nitrobenzamide family, which has been studied for their potential as anticancer agents.
Wirkmechanismus
N-(3-bromophenyl)-3-methyl-2-nitrobenzamide is believed to exert its effects by binding to the DNA molecule and interfering with the activity of topoisomerases. This can lead to the accumulation of DNA damage and the activation of cell death pathways. N-(3-bromophenyl)-3-methyl-2-nitrobenzamide has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and physiological effects:
Studies have shown that N-(3-bromophenyl)-3-methyl-2-nitrobenzamide can induce apoptosis in cancer cells, while having little effect on normal cells. It has also been shown to inhibit the growth of tumor cells in animal models. N-(3-bromophenyl)-3-methyl-2-nitrobenzamide has been found to have low toxicity in vitro and in vivo, suggesting that it may have potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-bromophenyl)-3-methyl-2-nitrobenzamide is its ability to selectively induce apoptosis in cancer cells, making it a potential anticancer agent. However, its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several areas of future research that could be pursued with N-(3-bromophenyl)-3-methyl-2-nitrobenzamide. One potential direction is to investigate its mechanism of action in more detail, in order to better understand how it interacts with DNA and topoisomerases. Another direction could be to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Finally, further studies could be conducted to determine the safety and efficacy of N-(3-bromophenyl)-3-methyl-2-nitrobenzamide in human clinical trials.
Synthesemethoden
The synthesis of N-(3-bromophenyl)-3-methyl-2-nitrobenzamide involves the reaction of 3-bromoaniline with 3-methyl-2-nitrobenzoyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-3-methyl-2-nitrobenzamide has been studied for its potential as a DNA-binding agent and as an inhibitor of topoisomerases, enzymes that are involved in DNA replication and transcription. It has also been investigated for its potential as an anticancer agent, due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-3-methyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c1-9-4-2-7-12(13(9)17(19)20)14(18)16-11-6-3-5-10(15)8-11/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCYXSIYGHIKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC(=CC=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

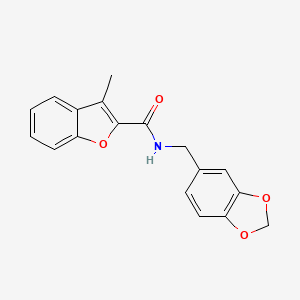

![4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate](/img/structure/B5831219.png)
![ethyl (5-acryloyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate](/img/structure/B5831225.png)
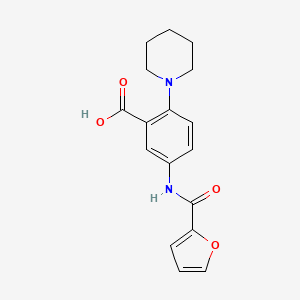

![2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5831261.png)
![benzyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B5831264.png)
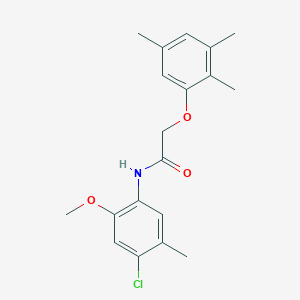

![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-2-thiophenecarboxamide](/img/structure/B5831274.png)
![4-[5-(4-nitrophenyl)-2-furoyl]morpholine](/img/structure/B5831282.png)
![N,N-diethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5831289.png)
